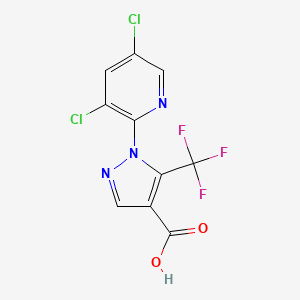
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (EPTPTCA) is a heterocyclic compound that is used in a variety of scientific research applications. EPTPTCA is a member of the triazole family, which is composed of five-membered rings of nitrogen and carbon atoms. The structure of EPTPTCA consists of a phenyl ring with an ethoxy group attached to the fourth carbon, a pyridine ring attached to the fifth carbon, and a carboxylic acid group attached to the nitrogen atom. EPTPTCA is a highly versatile compound, with a wide range of applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Tautomerism
The synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, representing a novel series of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, was achieved from 1-azido-4-ethoxybenzene through a two-step synthesis. This compound exhibited ring-chain tautomerism, with the free acid form predominating in solution, showcasing its significance in chemical synthesis and structural chemistry (Pokhodylo & Obushak, 2022).
Antimicrobial Activity
A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives were synthesized, including variants of the core chemical structure . These compounds were evaluated for their antimicrobial activities, with several derivatives demonstrating moderate activity. This highlights the potential use of such compounds in the development of new antimicrobial agents (Komsani et al., 2015).
Structural Studies
The crystal structure of a compound closely related to 1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-carboxylic acid was analyzed, providing insights into the molecular configuration and potential interactions of similar compounds. This study is crucial for understanding the structural basis of the chemical and biological properties of these molecules (Dong & Wang, 2005).
Biological Activities
Research into the synthesis and characterization of various 1,2,3-triazole derivatives, including those similar to the compound of interest, has been extensive. These studies often focus on evaluating biological activities such as antimicrobial, anti-inflammatory, and antimalarial properties. For instance, a study on a closely related 1,2,4-triazole intermediate revealed significant anti-inflammation activity and moderate antimalarial activity, suggesting the potential for developing hybrid drugs with enhanced therapeutic profiles (Eya’ane Meva et al., 2021).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-12-8-6-11(7-9-12)20-15(13-5-3-4-10-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZMKPCQLZPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)
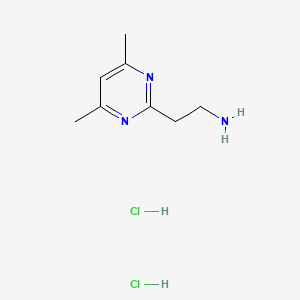
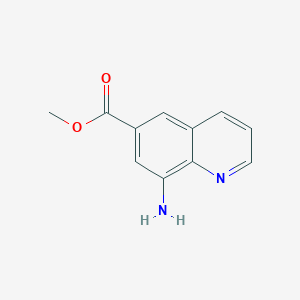
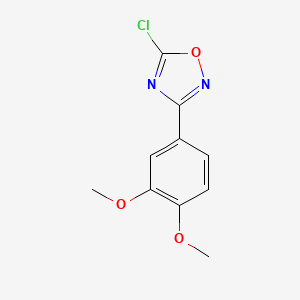
![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)
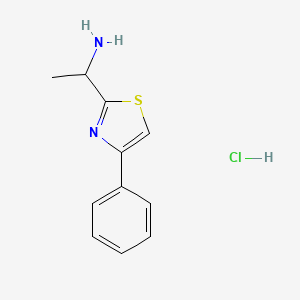
![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)

![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)
